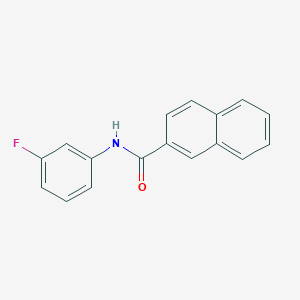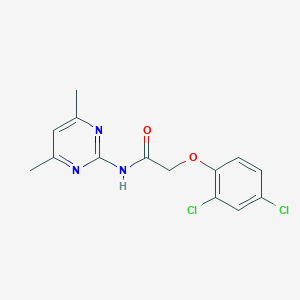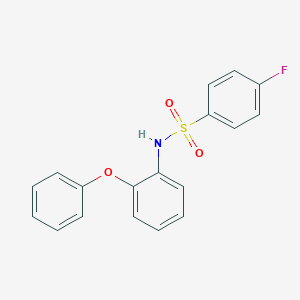
1-(1-Piperidinylsulfonyl)-4-(2-pyridinyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Piperidinylsulfonyl)-4-(2-pyridinyl)piperazine: is a chemical compound with the following structure:
Now, let’s explore its various aspects:
Métodos De Preparación
Synthetic Routes:: The synthetic routes for this compound can vary, but one common method involves the following steps:
Bromination: Start with 2-bromo-N-(2-pyridinyl)benzamide and react it with piperidine to introduce the piperidine ring.
Sulfonylation: Treat the resulting compound with a sulfonyl chloride (such as piperidinesulfonyl chloride) to add the sulfonamide group.
Industrial Production Methods::
Análisis De Reacciones Químicas
Types of Reactions::
Oxidation: The compound contains nitrogen atoms, which can undergo oxidation reactions.
Substitution: The piperidine ring can participate in substitution reactions.
Reduction: The pyridine ring may be reduced under certain conditions.
Bromine (Br₂): Used for bromination reactions.
Sulfonyl Chlorides: Used for sulfonylation.
Hydrogenation Catalysts: For reduction reactions.
Major Products:: The major products formed during these reactions would be derivatives of the starting compound, such as different substituted piperazine or pyridine derivatives.
Aplicaciones Científicas De Investigación
This compound finds applications in various scientific fields:
Medicine: It might be investigated as a potential drug candidate due to its structural features.
Chemistry: Researchers may use it as a building block for other compounds.
Biology: It could be tested for biological activity or as a probe in biological studies.
Industry: While not widely used industrially, it might have applications in specialized chemical processes.
Mecanismo De Acción
Unfortunately, specific information about its mechanism of action is scarce in my search results. given its structure, researchers would likely explore its interactions with biological targets (such as enzymes or receptors) to understand how it exerts its effects.
Comparación Con Compuestos Similares
Remember that this compound’s uniqueness lies in its specific combination of a piperidine ring, sulfonyl group, and pyridine ring
Propiedades
IUPAC Name |
1-piperidin-1-ylsulfonyl-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c19-21(20,17-8-4-1-5-9-17)18-12-10-16(11-13-18)14-6-2-3-7-15-14/h2-3,6-7H,1,4-5,8-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWJCMBWMHFPDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B502966.png)







